molecular formula C8H15BrO B13189969 (3-Bromopropoxy)cyclopentane

(3-Bromopropoxy)cyclopentane

Cat. No.: B13189969
M. Wt: 207.11 g/mol
InChI Key: CYGTUVXWYNMMJY-UHFFFAOYSA-N
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Description

(3-Bromopropoxy)cyclopentane is an organic compound with the molecular formula C8H15BrO It is a derivative of cyclopentane, where a bromopropoxy group is attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromopropoxy)cyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-Bromopropoxy)cyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Oxidation: Formation of cyclopentanone or cyclopentanol derivatives.

    Reduction: Formation of cyclopentane derivatives.

Scientific Research Applications

(3-Bromopropoxy)cyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromopropoxy)cyclopentane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. Additionally, the cyclopentane ring can provide structural rigidity, enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    (3-Bromopropyl)cyclopentane: Similar structure but lacks the oxygen atom in the propoxy group.

    Cyclopentanol: Contains a hydroxyl group instead of the bromopropoxy group.

    Cyclopentyl bromide: Similar structure but lacks the propoxy group.

Uniqueness

(3-Bromopropoxy)cyclopentane is unique due to the presence of both the bromine and propoxy groups, which confer distinct reactivity and properties. This combination allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

3-bromopropoxycyclopentane

InChI

InChI=1S/C8H15BrO/c9-6-3-7-10-8-4-1-2-5-8/h8H,1-7H2

InChI Key

CYGTUVXWYNMMJY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OCCCBr

Origin of Product

United States

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